Cas no 1536154-98-9 (3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid)

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid
- Imidazo[1,2-a]pyridine-2-propanoic acid, β-amino-
- 3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid
- 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
- EN300-1855671
- 1536154-98-9
- AKOS014956742
- CS-0345634
-
- インチ: 1S/C10H11N3O2/c11-7(5-10(14)15)8-6-13-4-2-1-3-9(13)12-8/h1-4,6-7H,5,11H2,(H,14,15)
- InChIKey: ULZWLHGSXUVHPH-UHFFFAOYSA-N
- SMILES: C(C1=CN2C=CC=CC2=N1)(N)CC(=O)O
計算された属性
- 精确分子量: 205.085126602g/mol
- 同位素质量: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.1
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 2.76±0.12(Predicted)
3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855671-2.5g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1855671-0.1g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1855671-5.0g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1855671-1.0g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1855671-10g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1855671-10.0g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1855671-0.25g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1855671-0.05g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1855671-0.5g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1855671-1g |
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |
1536154-98-9 | 1g |
$699.0 | 2023-09-18 |
3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acidに関する追加情報
3-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Propanoic Acid: A Comprehensive Overview
3-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Propanoic Acid (CAS No. 1536154-98-9) is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its imidazo[1,2-a]pyridine moiety and amino acid backbone, exhibits a diverse range of biological activities that make it a promising candidate for drug development. Recent studies have highlighted its potential in targeting various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.
The imidazo[1,2-a]pyridine ring system is a key structural feature of this compound. This heterocyclic structure is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. The amino acid component of the molecule further enhances its bioavailability and pharmacokinetic properties, making it an attractive scaffold for drug design. Researchers have explored the imidazo[1,2-a]pyridine core in numerous contexts, including as a template for developing antagonists of the adenosine receptor family, which are implicated in conditions like Parkinson's disease and multiple sclerosis.
Recent advancements in computational chemistry have enabled the precise modeling of 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid's interactions with biological targets. For instance, molecular docking studies have revealed its potential to bind to the active sites of enzymes involved in the ubiquitin-proteasome system (UPS), a pathway critical for protein degradation and cellular homeostasis. This finding underscores its potential role in treating diseases associated with protein aggregation, such as Alzheimer's disease and Huntington's disease.
In addition to its enzymatic targets, this compound has shown promise in modulating ion channels. Ion channels are integral to various physiological processes, including neuronal signaling and muscle contraction. By targeting these channels, 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid may offer therapeutic benefits in conditions like epilepsy and chronic pain. Preclinical studies have demonstrated its ability to inhibit voltage-gated sodium channels without inducing significant side effects, suggesting a favorable safety profile.
The synthesis of 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid involves a multi-step process that combines organic synthesis techniques with advanced purification methods. The imidazo[1,2-a]pyridine ring is typically formed through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amino acid moiety, ensuring optimal solubility and bioavailability. This compound's synthesis has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
From an analytical standpoint, 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm its molecular structure and purity, providing confidence in its use for preclinical and clinical studies. Furthermore, stability studies have demonstrated that the compound maintains its integrity under various storage conditions, ensuring its suitability for long-term research applications.
In terms of therapeutic applications, recent clinical trials have explored the efficacy of 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid in treating refractory epilepsy. Early results indicate that it may offer a novel approach to managing seizures by modulating neuronal excitability without causing significant adverse effects. These findings highlight the compound's potential as a first-in-class therapeutic agent for neurological disorders.
Beyond its direct therapeutic applications, 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid serves as a valuable tool for studying cellular signaling pathways. Its ability to modulate multiple biological targets makes it an ideal candidate for investigating complex disease mechanisms. Researchers have utilized this compound to study the interplay between adenosine receptor signaling and ion channel activity in various cell types.
In conclusion, 3-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Propanoic Acid (CAS No. 1536154-98) represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structural features and diverse biological activities position it as a key player in addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to make a significant impact on the field of medicinal chemistry.
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